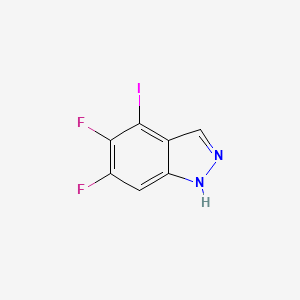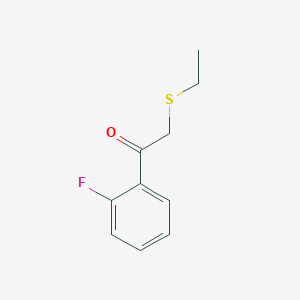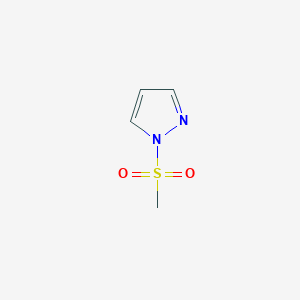
5,6-Difluoro-4-iodo-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Difluoro-4-iodo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities and are often used as building blocks in medicinal chemistry. The presence of fluorine and iodine atoms in the structure of this compound makes it a valuable compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-4-iodo-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N–H ketimine species, followed by cyclization to form the indazole structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of transition metal catalysts, such as copper or silver, is common in industrial settings to facilitate efficient cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
5,6-Difluoro-4-iodo-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of fluorine and iodine atoms allows for nucleophilic substitution reactions, where these atoms can be replaced by other functional groups.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Cyclization Reactions: The indazole structure can be formed through cyclization reactions involving appropriate precursors.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as DMSO and the presence of catalysts like Cu(OAc)2 .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted indazoles, while cyclization reactions result in the formation of the indazole core structure .
Scientific Research Applications
5,6-Difluoro-4-iodo-1H-indazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals due to its biological activity and ability to interact with various molecular targets.
Chemical Biology: It is used in chemical biology research to study the interactions of indazole derivatives with biological systems.
Material Science: The compound’s unique properties make it useful in the development of new materials with specific chemical and physical characteristics.
Mechanism of Action
The mechanism of action of 5,6-Difluoro-4-iodo-1H-indazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structure and functional groups. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Difluoro-4-iodo-1H-indazole include other indazole derivatives such as:
- 4-Iodo-1H-indazole
- 5,6-Difluoro-1H-indazole
- 4-Bromo-1H-indazole
Uniqueness
The uniqueness of this compound lies in the presence of both fluorine and iodine atoms, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in medicinal chemistry, chemical biology, and material science .
Properties
Molecular Formula |
C7H3F2IN2 |
|---|---|
Molecular Weight |
280.01 g/mol |
IUPAC Name |
5,6-difluoro-4-iodo-1H-indazole |
InChI |
InChI=1S/C7H3F2IN2/c8-4-1-5-3(2-11-12-5)7(10)6(4)9/h1-2H,(H,11,12) |
InChI Key |
MWFRPHQSMRAVRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)F)I)C=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanethiol](/img/structure/B13641319.png)
![5-[3-[3,5-bis(3,5-dicarboxyphenyl)phenyl]-5-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13641325.png)


![2-{[1-(Benzenesulfonyl)piperidin-3-YL]formamido}-3-methylbutanoic acid](/img/structure/B13641355.png)
![9-([1,1'-Biphenyl]-3-yl)anthracene](/img/structure/B13641357.png)
![(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanamine](/img/structure/B13641361.png)

![Methyl 2-isopropyl-4,4-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13641377.png)



